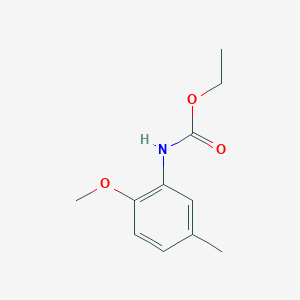

ethyl N-(2-methoxy-5-methylphenyl)carbamate

Beschreibung

Ethyl-N-(2-Methoxy-5-methylphenyl)carbamate ist eine organische Verbindung mit der Summenformel C11H15NO3 und einem Molekulargewicht von 209,247 g/mol . Diese Verbindung ist bekannt für ihre einzigartige chemische Struktur, die eine Ethylcarbamateinheit beinhaltet, die an einen Methoxy-methylphenylring gebunden ist. Aufgrund ihrer besonderen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Eigenschaften

Molekularformel |

C11H15NO3 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

ethyl N-(2-methoxy-5-methylphenyl)carbamate |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11(13)12-9-7-8(2)5-6-10(9)14-3/h5-7H,4H2,1-3H3,(H,12,13) |

InChI-Schlüssel |

QDJJDRMGIIKSMK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NC1=C(C=CC(=C1)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-N-(2-Methoxy-5-methylphenyl)carbamate beinhaltet typischerweise die Reaktion von 2-Methoxy-5-methylphenylamin mit Ethylchlorformiat. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen in der Regel ein Lösungsmittel wie Dichlormethan und einen Temperaturbereich von 0-5°C, um sicherzustellen, dass die Reaktion reibungslos abläuft .

Industrielle Produktionsmethoden

In der Industrie folgt die Produktion von Ethyl-N-(2-Methoxy-5-methylphenyl)carbamate einem ähnlichen Syntheseweg, allerdings in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-N-(2-Methoxy-5-methylphenyl)carbamate wird in verschiedenen wissenschaftlichen Forschungsbereichen verwendet:

Chemie: Als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen.

Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antimykotischer Eigenschaften.

Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Anwendungen, wie z.B. bei der Entwicklung neuer Medikamente.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-N-(2-Methoxy-5-methylphenyl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.

Wissenschaftliche Forschungsanwendungen

Ethyl N-(2-methoxy-5-methylphenyl)carbamate is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Wirkmechanismus

The mechanism of action of ethyl N-(2-methoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-N-(2-Methoxy-5-methylphenyl)carbamate

- Phenyl-N-(2-Methoxy-5-methylphenyl)carbamate

- Propyl-N-(2-Methoxy-5-methylphenyl)carbamate

- Allyl-N-(2-Methoxy-5-methylphenyl)carbamate

- 2-(4-Biphenylyloxy)ethyl-N-(2-Methoxy-5-methylphenyl)carbamate

Einzigartigkeit

Ethyl-N-(2-Methoxy-5-methylphenyl)carbamate zeichnet sich durch seine spezifische Ethylcarbamateinheit aus, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen und unterscheidet es von seinen ähnlichen Gegenstücken .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.